Cas no 2228377-55-5 (3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine)

3-(4-Chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine is a fluorinated imidazole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a chloro-methyl imidazole core coupled with a difluoropropanamine side chain, offering unique reactivity and stability due to the presence of fluorine atoms. Its structural properties make it a valuable intermediate for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. The difluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability. This compound is suited for exploratory studies in medicinal chemistry, where precise functional group manipulation is critical. Handling requires standard laboratory precautions due to its reactive imidazole moiety.
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine structure
2228377-55-5 structure
Product name:3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
CAS No:2228377-55-5
MF:C7H10ClF2N3
Molecular Weight:209.624207019806
CID:6149973
PubChem ID:165735919

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
    • 2228377-55-5
    • EN300-1956215
    • インチ: 1S/C7H10ClF2N3/c1-13-4-12-6(8)5(13)7(9,10)2-3-11/h4H,2-3,11H2,1H3
    • InChIKey: BILRIYAAIRQAGC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(CCN)(F)F)N(C)C=N1

計算された属性

  • 精确分子量: 209.0531313g/mol
  • 同位素质量: 209.0531313g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 43.8Ų

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1956215-10.0g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
10g
$9704.0 2023-05-31
Enamine
EN300-1956215-0.1g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
0.1g
$1986.0 2023-09-17
Enamine
EN300-1956215-0.5g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
0.5g
$2167.0 2023-09-17
Enamine
EN300-1956215-5.0g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
5g
$6545.0 2023-05-31
Enamine
EN300-1956215-10g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
10g
$9704.0 2023-09-17
Enamine
EN300-1956215-0.25g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
0.25g
$2077.0 2023-09-17
Enamine
EN300-1956215-1.0g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
1g
$2257.0 2023-05-31
Enamine
EN300-1956215-0.05g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
0.05g
$1895.0 2023-09-17
Enamine
EN300-1956215-5g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
5g
$6545.0 2023-09-17
Enamine
EN300-1956215-2.5g
3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine
2228377-55-5
2.5g
$4424.0 2023-09-17

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine 関連文献

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amineに関する追加情報

3-(4-Chloro-1-Methyl-1H-Imidazol-5-Yl)-3,3-Difluoropropan-1-Amine: A Comprehensive Overview

The compound with CAS No 2228377-55-5, known as 3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is notable for its unique structural features, which include a substituted imidazole ring and a difluorinated propanamine backbone. The imidazole ring is a heterocyclic structure commonly found in various bioactive molecules, while the difluorinated propanamine moiety introduces additional electronic and steric properties that enhance its potential for diverse applications.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its structure allows for extensive functionalization, making it a valuable building block in medicinal chemistry. Researchers have explored its role in inhibiting key enzymes and receptors involved in various pathological processes, such as inflammation and neurodegenerative diseases. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by targeting specific cytokine pathways.

The synthesis of 3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine involves a multi-step process that combines principles from both organic and fluorine chemistry. The imidazole ring is typically formed through a condensation reaction between an amine and an aldehyde or ketone derivative. Subsequent fluorination steps are critical to achieving the desired difluorinated propanamine structure, often employing selective fluorination reagents to minimize side reactions.

One of the most intriguing aspects of this compound is its versatility in forming bioisosteres—structurally similar molecules with altered physical or pharmacokinetic properties. By modifying the substituents on the imidazole ring or adjusting the fluorination pattern on the propanamine chain, chemists can tailor the compound's solubility, permeability, and metabolic stability. These properties are crucial for optimizing drug candidates to enhance their efficacy and reduce toxicity.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its potential use as a ligand in catalytic systems. A 2022 study in *Chemical Communications* reported that this compound acts as an effective ligand for palladium-catalyzed cross-coupling reactions, demonstrating high catalytic efficiency under mild conditions.

From an environmental standpoint, understanding the degradation pathways of 3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine is essential for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms and photolytic pathways that could mitigate its persistence in natural systems. These studies are particularly relevant given the increasing emphasis on sustainable chemistry practices.

In conclusion, CAS No 2228377-55 represents a versatile and innovative chemical entity with broad applications across multiple disciplines. Its unique structure, combined with cutting-edge research findings, underscores its potential as a valuable tool in drug discovery and materials development. As ongoing investigations continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly significant role in advancing modern science.

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